![molecular formula C11H17NO B13195823 5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13195823.png)
5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile: is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring fused with a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the ring-opening reaction of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane in the presence of a silica catalyst . This reaction yields the desired compound along with other intermediates.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in bulk for research and pharmaceutical testing purposes . High-quality reference standards are available for accurate results in various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where the nitrile group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the synthesis of fragrance intermediates and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various receptors and enzymes, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds and intermediates.
Comparaison Avec Des Composés Similaires
1-Oxaspiro[2.5]octane-2-carbonitrile: This compound shares a similar spirocyclic structure but lacks the trimethyl groups.
4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane: Another related compound used in similar synthetic routes.
Uniqueness: 5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to its specific arrangement of methyl groups and the presence of a nitrile functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
5,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C11H17NO/c1-8-4-10(2,3)7-11(5-8)9(6-12)13-11/h8-9H,4-5,7H2,1-3H3 |
Clé InChI |
VXZGWSIOSUDLAI-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC2(C1)C(O2)C#N)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


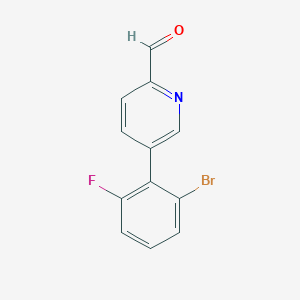

![2-(Propan-2-yl)-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13195766.png)

![[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine](/img/structure/B13195783.png)
![3-[1-(Aminomethyl)cyclopentyl]aniline](/img/structure/B13195794.png)

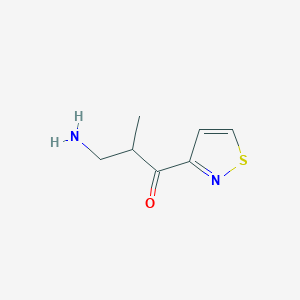
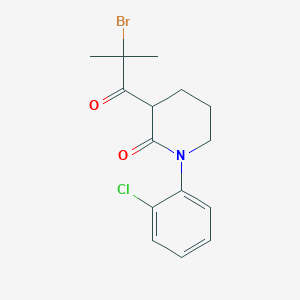

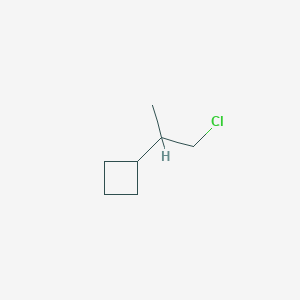
![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13195826.png)
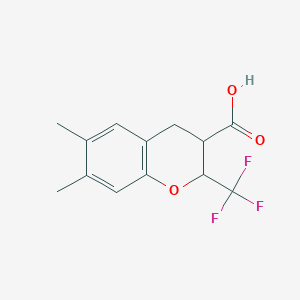
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B13195829.png)
